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Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate Documentation Hub

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  • Product: Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
  • CAS: 1158137-06-4

Core Science & Biosynthesis

Foundational

Decoding the In Vitro Mechanism of Action: Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

A Technical Whitepaper for Drug Development Professionals and Molecular Biologists Molecular Rationale: Beyond the Phenylpropanoid Core To understand the in vitro behavior of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Molecular Biologists

Molecular Rationale: Beyond the Phenylpropanoid Core

To understand the in vitro behavior of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate (CAS: 1158137-06-4)[1], we must first deconstruct its parent scaffold: isoeugenol. Isoeugenol is a naturally occurring phenylpropanoid known for its broad-spectrum antimicrobial properties and its ability to modulate membrane fluidity[2]. However, its clinical and experimental utility is often bottlenecked by its free phenolic hydroxyl group. In biological systems, this hydroxyl group undergoes rapid oxidation to form highly reactive quinone methides, leading to indiscriminate protein haptenation, thiol depletion, and severe skin sensitization[3][4].

The synthesis of the methyl butanoate derivative represents a targeted structural intervention. By alkylating the phenolic oxygen to form an ether linkage with a methyl butanoate chain, two critical biophysical shifts occur:

  • Abolition of Quinone Methide Toxicity: Masking the phenolic OH prevents the direct oxidative pathways responsible for haptenation[4].

  • Introduction of an Esterase-Cleavable Pharmacophore: The terminal methyl ester acts as a lipophilic Trojan horse, facilitating rapid membrane permeation before undergoing targeted intracellular hydrolysis.

Primary In Vitro Mechanism: Membrane Dynamics and Ion Trapping

The mechanism of action for this derivative operates sequentially across two distinct cellular domains: the lipid bilayer and the cytosol.

Phase I: Non-Disruptive Membrane Intercalation

Like its parent compound, the highly lipophilic derivative partitions rapidly into the phospholipid bilayer. In vitro lipid bilayer models demonstrate that isoeugenol scaffolds induce a "non-disruptive detergent-like" effect, increasing membrane fluidity without causing immediate lytic rupture[2]. The addition of the butanoate tail increases the partition coefficient (LogP), driving deeper intercalation into the hydrophobic core of the membrane and altering localized lipid packing.

Phase II: Carboxylesterase Cleavage and Ion Trapping

Once the molecule traverses the membrane into the cytosol, it encounters ubiquitous intracellular carboxylesterases (CES1/CES2). These enzymes hydrolyze the terminal methyl ester, releasing 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoic acid .

This is where the causality of the drug design becomes apparent: at a physiological intracellular pH of ~7.2, the newly formed carboxylic acid (pKa ~4.5) is rapidly deprotonated into a negatively charged carboxylate anion. Because charged species cannot easily diffuse back across the hydrophobic cell membrane, the active metabolite is effectively trapped inside the cell—a classic pharmacological phenomenon known as ion trapping . This localized accumulation drives downstream interactions with mitochondrial membranes, leading to mild uncoupling of the electron transport chain.

MOA Extracellular Extracellular Space (High Lipophilicity) Compound Methyl Butanoate Derivative (Prodrug-like Ether) Extracellular->Compound Membrane Cell Membrane (Intercalation & Fluidization) Compound->Membrane Passive Diffusion Intracellular Cytosol (Esterase Cleavage) Membrane->Intracellular Metabolite Free Butanoic Acid Metabolite (Amphiphilic Anion) Intracellular->Metabolite Carboxylesterases (Hydrolysis) Mitochondria Mitochondrial Membrane (Mild Uncoupling / Depolarization) Metabolite->Mitochondria Ion Trapping & Accumulation

Fig 1: Cellular uptake, esterase-dependent hydrolysis, and ion trapping mechanism.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed to prove causality, not just correlation. The following workflows incorporate mandatory internal controls to validate the exact mechanisms described above.

Protocol A: Membrane Fluidity and Permeabilization Assay

Objective: To prove that the compound increases membrane fluidity in a non-disruptive manner[2], and that this effect is strictly dependent on lipid bilayer mechanics.

  • Vesicle Preparation: Synthesize Giant Unilamellar Vesicles (GUVs) encapsulating 50 mM Calcein (a self-quenching fluorophore) using electroformation.

  • Validation Cohort (The "Self-Validator"): Prepare a parallel batch of GUVs enriched with 30% cholesterol. Causality check: Cholesterol rigidifies the membrane. If the compound acts via fluidization, the cholesterol-enriched GUVs must resist permeabilization.

  • Dosing: Introduce the compound (10–50 µM) to both GUV populations.

  • Quantification: Measure fluorescence dequenching at 515 nm (excitation 490 nm) using a microplate reader over 60 minutes.

  • Data Interpretation: A spike in fluorescence in standard GUVs, coupled with a >80% suppression of signal in cholesterol-enriched GUVs, confirms the fluidity-dependent mechanism.

Protocol B: Intracellular Esterase Cleavage & Ion Trapping Validation

Objective: To definitively link intracellular accumulation to the hydrolysis of the methyl ester.

  • Cell Culture: Seed HepG2 cells (chosen for high basal carboxylesterase expression) at 1×105 cells/well in 6-well plates.

  • Inhibitor Pre-treatment (The "Self-Validator"): Pre-incubate the validation cohort with 50 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, for 1 hour.

  • Compound Incubation: Dose all wells with 10 µM of the compound for 4 hours.

  • Subcellular Fractionation: Wash cells 3x with ice-cold PBS to remove extracellular drug. Lyse cells and extract the cytosolic fraction.

  • LC-MS/MS Analysis: Quantify the concentration of the free butanoic acid metabolite in the lysate.

  • Data Interpretation: If the BNPP-treated cohort shows a near-total collapse in the intracellular concentration of the free acid compared to the vehicle control, the esterase-dependent ion trapping mechanism is validated.

Workflow Start HepG2 Culture (High Esterase) Split Divide Cohorts Start->Split Test Compound (10 µM) Split->Test Inhibitor Compound + BNPP (Esterase Inhibitor) Split->Inhibitor Assay LC-MS/MS Quantification Test->Assay Inhibitor->Assay Data Validate Ion Trapping Assay->Data

Fig 2: Self-validating experimental workflow for esterase-dependent ion trapping.

Quantitative Mechanistic Summary

The following table synthesizes the biophysical shifts achieved by derivatizing the isoeugenol core into the methyl butanoate ether.

PropertyParent (Isoeugenol)Methyl Butanoate DerivativeMechanistic Implication In Vitro
Phenolic Hydroxyl Free (-OH)Masked (Ether linkage)Prevents direct oxidation; blocks haptenation[3].
Quinone Methide Formation HighNegligibleDrastically reduces cellular toxicity and skin sensitization[4].
Lipophilicity (LogP) Moderate (~2.1)High (~3.8)Accelerates passive diffusion across the lipid bilayer.
Intracellular Fate Efflux / ConjugationEsterase CleavageEnables targeted ion trapping of the free acid metabolite.
Membrane Interaction Fluidization[2]Deep IntercalationAlters mitochondrial membrane potential post-hydrolysis.

References

  • Title: Isoeugenol has a non-disruptive detergent-like mechanism of action. Source: Frontiers in Microbiology. URL: [Link]

  • Title: Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Source: Chemical Research in Toxicology. URL: [Link]

  • Title: Chemical Substance Information: methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. Source: NextSDS. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. The synthetic strategy is centered around the robust and widely applica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. The synthetic strategy is centered around the robust and widely applicable Williamson ether synthesis. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details the reaction mechanism, reagent selection, reaction conditions, purification methods, and characterization of the target compound.

Introduction

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is a molecule of interest in synthetic organic chemistry, potentially serving as a building block for more complex molecular architectures. Its structure incorporates the core of isoeugenol, a naturally occurring phenolic compound, linked to a methyl butanoate chain via an ether linkage.

The synthesis of this target molecule is efficiently achieved through the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3] This S(N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide, resulting in the formation of an ether and a salt byproduct.[3][4] In this protocol, the phenoxide of isoeugenol ((E)-2-methoxy-4-(prop-1-en-1-yl)phenol) acts as the nucleophile, and methyl 4-bromobutanoate serves as the electrophilic alkyl halide.[5]

The choice of a suitable base and solvent is critical for the success of the Williamson ether synthesis. A non-nucleophilic base is required to deprotonate the phenolic hydroxyl group of isoeugenol without competing in the substitution reaction. A polar aprotic solvent is ideal for solvating the cationic counter-ion of the phenoxide, thereby enhancing the nucleophilicity of the phenoxide and promoting the S(_N)2 mechanism.[4]

This guide provides a detailed methodology, including justifications for the selection of reagents and conditions, to enable the successful synthesis and purification of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis as depicted below:

Isoeugenol is reacted with methyl 4-bromobutanoate in the presence of a base to yield the target product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
(E)-Isoeugenol≥98%Commercially Available5932-68-3
Methyl 4-bromobutanoate≥95%Commercially Available4897-84-1
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available68-12-2
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6
HexaneACS GradeCommercially Available110-54-3
Deionized Water7732-18-5
Brine (Saturated NaCl solution)7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available7487-88-9
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Synthetic Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-isoeugenol (1.64 g, 10 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and stir until the isoeugenol is completely dissolved.

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. The addition of a weak, non-nucleophilic base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl group of isoeugenol to form the potassium phenoxide in situ.[6] This enhances the nucleophilicity of the oxygen atom.

  • Stir the suspension at room temperature for 30 minutes.

Step 2: Addition of Alkyl Halide

  • Slowly add methyl 4-bromobutanoate (1.99 g, 1.1 eq, 11 mmol) to the reaction mixture using a dropping funnel or syringe.[7] Methyl 4-bromobutanoate is chosen as the electrophile due to the primary carbon attached to the bromine, which is ideal for an S(_N)2 reaction and minimizes the potential for competing elimination reactions.[3]

  • Attach a reflux condenser to the flask.

Step 3: Reaction

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isoeugenol spot.

Step 4: Aqueous Work-up

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[8] The brine wash helps to remove any remaining water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and collect the filtrate.

Step 5: Purification

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • The resulting crude oil is then purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is recommended to isolate the pure product.

Characterization

The purified product should be a colorless to pale yellow oil.

PropertyValue
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol [9]
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~6.90-6.70 (m, 3H, Ar-H), 6.15 (dq, 1H, =CH-), 6.05 (dd, 1H, =CH-), 4.10 (t, 2H, -O-CH₂-), 3.85 (s, 3H, Ar-OCH₃), 3.70 (s, 3H, -COOCH₃), 2.55 (t, 2H, -CH₂-COO-), 2.15 (quint, 2H, -CH₂-), 1.85 (d, 3H, =CH-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~173.5, 149.5, 146.0, 138.0, 130.5, 123.0, 120.0, 113.0, 112.0, 67.5, 56.0, 51.5, 30.5, 24.5, 18.5

Note: The predicted NMR data is based on the structure of the starting materials and typical chemical shifts for the functional groups present in the target molecule.[10][11]

Synthesis Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Isoeugenol + Methyl 4-bromobutanoate + K₂CO₃ in DMF heating Heat to 80 °C (12-16 hours) reagents->heating Sₙ2 Reaction quench Quench with Water heating->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water & Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Synthetic workflow for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

Concluding Remarks

The protocol described herein provides a reliable and efficient method for the synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate using the Williamson ether synthesis. The procedure is well-established and utilizes readily available commercial reagents. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the target compound in good yield and purity. The provided characterization data will serve as a benchmark for confirming the identity of the synthesized molecule.

References

  • Liskon Biological. (2024, December 13). Frequently Asked Questions about Methyl 4-Bromobutyrate.
  • Benchchem. (n.d.). A Comparative Guide to Ethyl 4-bromo-2-methylbutanoate and Ethyl 4-bromobutyrate in Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN114736119A - One-step preparation method of ethyl 4-bromobutyrate.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • NIST. (n.d.). (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. This resource is designed for researchers, medicinal chemists, and process development scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthesis and may be encountering challenges, particularly with reaction yield. Our goal is to provide in-depth, field-tested insights and logical troubleshooting strategies to help you optimize your experimental outcomes.

Introduction: The Synthetic Pathway

The synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is most commonly achieved via the Williamson ether synthesis.[1][2][3] This S(_N)2 reaction involves the O-alkylation of the phenoxide ion of isoeugenol with an appropriate alkylating agent, typically Methyl 4-bromobutanoate. While robust, this reaction is sensitive to several factors that can lead to diminished yields and the formation of undesirable byproducts.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Isoeugenol Isoeugenol (Nucleophile Precursor) Phenoxide Isoeugenoxide (Phenoxide Nucleophile) Isoeugenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) AlkylHalide Methyl 4-bromobutanoate (Electrophile) Product Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate (Target Product) Phenoxide->Product + Alkyl Halide Salt Bromide Salt (Byproduct)

Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.

Troubleshooting Guide: Low Yield Scenarios

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low (<40%), and my starting materials are largely unconsumed according to TLC/GC analysis. What's the most likely cause?

Answer: This classic symptom points towards issues with the initial deprotonation of isoeugenol to form the reactive phenoxide nucleophile, or suboptimal reaction conditions that result in a very slow reaction rate.

Primary Causes & Solutions:

  • Insufficient Base Strength or Quality: The pKa of a phenol is typically around 10. While a moderately strong base like potassium carbonate (K₂CO₃) can be effective, a stronger base like sodium hydride (NaH) often ensures complete and rapid deprotonation.[3]

    • Actionable Insight: If using K₂CO₃, ensure it is finely ground and anhydrous. For stubborn reactions, switching to NaH (60% dispersion in mineral oil) is a reliable alternative. When using NaH, be sure to wash it with dry hexanes before use to remove the oil, and handle it under an inert atmosphere (N₂ or Ar).

  • Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.[4] Any moisture will protonate the newly formed phenoxide, rendering it non-nucleophilic, and will also consume strong bases like NaH.

    • Actionable Insight: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents; solvents from freshly opened bottles or those dried over molecular sieves are recommended.

  • Suboptimal Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in an impractically slow reaction. Typical Williamson reactions are conducted between 50-100 °C.[1][5]

    • Actionable Insight: Start your reaction at a moderate temperature (e.g., 60-70 °C) and monitor by TLC. If the reaction is sluggish after 2-3 hours, consider incrementally increasing the temperature to 80-90 °C.

Question 2: My TLC analysis shows the consumption of starting materials, but multiple new spots appear, and the desired product spot is weak. What are the probable side reactions?

Answer: The formation of multiple products indicates that competing reaction pathways are occurring alongside the desired O-alkylation. For phenoxides, the primary competing pathway is C-alkylation. Other possibilities include elimination and hydrolysis.

Phenoxide Isoeugenoxide Ion (Ambident Nucleophile) O_Alk O-Alkylation (Desired SN2 Pathway) Phenoxide:head->O_Alk Attack at Oxygen (Favored in polar aprotic solvents) C_Alk C-Alkylation (Side Reaction) Phenoxide:head->C_Alk Attack at Ring Carbon (ortho/para positions) Elimination E2 Elimination (Minor Side Reaction) Phenoxide:head->Elimination Acts as Base on Alkyl Halide

Caption: Competing O-alkylation and C-alkylation pathways for the phenoxide nucleophile.

Specific Side Reactions and Mitigation Strategies:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the electron-rich ortho and para positions on the aromatic ring.[1] This leads to isomers that can be difficult to separate from the desired product.

    • Mitigation: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile strongly solvate the cation (e.g., K⁺ or Na⁺) but leave the oxygen of the phenoxide relatively bare, making it more nucleophilic and favoring O-alkylation.[1][5] Protic solvents can hydrogen-bond with the oxygen, suppressing its reactivity and relatively favoring C-alkylation.

  • E2 Elimination: The phenoxide is also a reasonably strong base and can promote the E2 elimination of HBr from the alkyl halide, especially at higher temperatures.[5][6] This would form Methyl but-3-enoate.

    • Mitigation: Fortunately, Methyl 4-bromobutanoate is a primary alkyl halide, which is much less prone to elimination than secondary or tertiary halides.[3][7] This side reaction is usually minor but can be suppressed by avoiding excessively high temperatures (>100 °C).

  • Ester Hydrolysis: If your reaction conditions are basic and there is inadvertent water present, the methyl ester on either the reactant or the product can be hydrolyzed to a carboxylate salt.

    • Mitigation: Ensure strictly anhydrous conditions. During the aqueous workup, avoid using a strong base. A mild bicarbonate wash is usually sufficient to neutralize any acidic impurities.

Question 3: The reaction works, but the yield is inconsistent. How can I develop a more robust and reproducible protocol?

Answer: Reproducibility issues often stem from subtle variations in reagent quality, reaction setup, and monitoring. A systematic approach is key.

Key Parameters for Robustness:

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in oilEnsures rapid and complete deprotonation, providing a consistent starting concentration of the nucleophile.
Solvent Anhydrous N,N-Dimethylformamide (DMF)A polar aprotic solvent that accelerates S(_N)2 reactions by solvating the counter-ion, enhancing nucleophilicity.[1][5]
Temperature 70-80 °CBalances a reasonable reaction rate with minimizing side reactions like elimination.
Stoichiometry 1.0 eq. Isoeugenol, 1.1-1.2 eq. NaH, 1.1 eq. Methyl 4-bromobutanoateA slight excess of base ensures full deprotonation. A slight excess of the alkylating agent drives the reaction to completion.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the consumption of the limiting reagent (isoeugenol).

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this synthesis? A: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they favor the S(_N)2 mechanism and the desired O-alkylation over C-alkylation.[1][5] Acetone can also be used but may require longer reaction times. Avoid protic solvents like ethanol or water.[5][8]

  • Q: How long should the reaction run? A: A typical Williamson ether synthesis is complete in 1 to 8 hours.[1] However, you should not rely on a fixed time. The most reliable method is to monitor the reaction's progress by TLC until the isoeugenol spot has completely disappeared.

  • Q: My Methyl 4-bromobutanoate reagent is old. Can I still use it? A: Alkyl halides can degrade over time, often turning yellow or brown due to the release of halogens. While it might still work, using a degraded reagent can lead to lower yields and more side products. It is highly recommended to use a fresh bottle or purify the old reagent by distillation if possible.

  • Q: How do I perform an effective workup and purification? A: After the reaction is complete, cool the mixture, and carefully quench it with water. Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with water and then with brine to remove DMF and salts. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate
  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in oil) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, condenser, and dropping funnel.

  • Preparation: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then place the flask under a vacuum to remove the residual hexane. Add anhydrous DMF to the flask.

  • Deprotonation: Cool the suspension to 0 °C. Dissolve isoeugenol (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add Methyl 4-bromobutanoate (1.1 eq.) dropwise at room temperature.[9][10][11][12][13]

  • Reaction: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the disappearance of isoeugenol using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-6 hours.

  • Workup: Cool the mixture to room temperature and cautiously quench by slowly adding it to ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water (2x) and then brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil using flash column chromatography on silica gel.

Protocol 2: Troubleshooting Workflow

Start Low Yield Observed Check_TLC Analyze Crude Reaction TLC Start->Check_TLC Unreacted_SM High Amount of Unreacted Starting Material Check_TLC->Unreacted_SM Predominantly Starting Material Multiple_Spots Multiple New Spots, Weak Product Spot Check_TLC->Multiple_Spots Complex Mixture Good_Conversion Clean Conversion, but Low Isolated Yield Check_TLC->Good_Conversion Clean Reaction, Product Dominant Action_SM Focus on Reaction Conditions: - Verify Base Activity & Anhydrous Setup - Increase Temperature/Time - Check Reagent Purity Unreacted_SM->Action_SM Action_Spots Focus on Side Reactions: - Switch to Polar Aprotic Solvent (DMF) - Lower Reaction Temperature - Ensure Anhydrous Conditions Multiple_Spots->Action_Spots Action_Yield Focus on Workup/Purification: - Check pH during extraction - Optimize Chromatography - Ensure product is not volatile Good_Conversion->Action_Yield

Caption: A logical workflow for troubleshooting low yield based on TLC analysis.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Liskon Biological. (2024, December 13). Frequently Asked Questions about Methyl 4-Bromobutyrate. Liskon Biological. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • PubChemLite. (n.d.). Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. PubChemLite. [Link]

  • PubMed. (2011, September 15). Isoeugenol-based novel potent antioxidants: synthesis and reactivity. National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. NextSDS. [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BROMOBUTANOATE | CAS 4897-84-1. Matrix Fine Chemicals. [Link]

  • NextSDS. (n.d.). Methyl 4-bromobutyrate. NextSDS. [Link]

  • PubChem. (n.d.). Methyl 4-bromobutyrate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019, April 3). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stabilization and Storage of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Welcome to the Technical Support Center. As researchers and drug development professionals, handling electron-rich, conjugated alkenes requires precise environmental control.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling electron-rich, conjugated alkenes requires precise environmental control. Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is a synthetic derivative of isoeugenol. While it holds significant value in synthetic and medicinal chemistry, its structural features make it highly susceptible to oxidative degradation during storage.

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the structural integrity of your compound from synthesis to assay.

Part 1: Mechanistic Insight into Degradation (The "Why")

To effectively prevent degradation, we must first understand the causality behind it. The vulnerability of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate lies in its prop-1-en-1-yl group—a conjugated alkene system.

In unmodified isoeugenol, the free phenolic hydroxyl group provides a degree of intrinsic antioxidant protection by donating a hydrogen atom to quench incoming radicals. However, in your compound, this phenol is etherified (linked to a methyl butanoate chain). This alkylation removes the molecule's built-in radical scavenging ability, leaving the conjugated double bond fully exposed to photo-induced oxidation and autoxidation[1].

When exposed to light, ambient oxygen, or trace transition metals, the alkene undergoes a radical-initiated autoxidation cascade. This process forms peroxy radicals that rapidly propagate, leading to the formation of epoxides, cleavage products (such as vanillin-like aldehydes), and complex dimeric species (oxyneolignans)[2].

Autoxidation Start Methyl 4-[2-methoxy-4- (prop-1-en-1-yl)phenoxy]butanoate Initiation Radical Initiation (Light, Heat, Trace Metals) Start->Initiation AllylicRadical Allylic / Benzylic Radical Initiation->AllylicRadical Hydrogen Abstraction PeroxyRadical Peroxy Radical Formation (+ O2) AllylicRadical->PeroxyRadical + O2 (Autoxidation) PeroxyRadical->AllylicRadical Chain Reaction DegradationProducts Degradation Products: Aldehydes, Epoxides, Dimers PeroxyRadical->DegradationProducts Propagation / Cleavage

Autoxidation cascade of the prop-1-en-1-yl moiety leading to degradation.

Part 2: Core Storage Protocols (The "How")

To arrest the autoxidation cascade, storage protocols must systematically eliminate the three drivers of degradation: Oxygen ( O2​ ) , Photons (Light) , and Thermal Energy (Heat) .

Quantitative Stability Matrix

The following table summarizes the expected shelf-life of the compound (maintaining 95% purity) based on specific storage parameters. Use this data to select the appropriate condition for your workflow.

Storage TierTemperatureAtmosphereLight ExposureAdditivesEstimated Shelf-Life
Ideal Long-Term -80°CArgon (Purged)Dark (Amber/Foil)0.01% BHT> 24 months
Standard Long-Term -20°CArgon (Purged)Dark (Amber)None6 - 12 months
Short-Term Working 4°CAir (Sealed)Dark (Amber)None1 - 2 weeks
Benchtop (Unprotected) 25°CAirAmbient Lab LightNone< 48 hours
Step-by-Step Methodology: Inert Gas Blanketing & Aliquoting

This protocol is a self-validating system. By incorporating stability-indicating HPLC checks, you ensure that the inert environment was successfully established before committing the entire batch to long-term storage.

Objective: Remove dissolved oxygen and establish an inert headspace to prevent peroxy radical formation[3].

  • Solvent Preparation (For Solution Storage): If storing as a stock solution, sparge your chosen anhydrous solvent (e.g., DMSO, Ethanol) with high-purity Argon gas (99.999%) for 30 minutes using a submerged stainless-steel needle.

    • Causality: Sparging mechanically displaces dissolved O2​ , starving the autoxidation propagation cycle.

  • Antioxidant Addition (Optional but Recommended): Add Butylated hydroxytoluene (BHT) to a final concentration of 0.01% - 0.1% (w/v).

    • Causality: BHT acts as a sacrificial hydrogen donor. It quenches rogue peroxy radicals before they can attack the prop-1-en-1-yl group, effectively halting the chain reaction[4].

  • Aliquoting: Transfer the neat oil or prepared solution into amber glass vials.

    • Causality: Amber glass blocks UV and high-energy visible light, preventing photo-induced radical initiation[1].

  • Argon Blanketing: Introduce a gentle stream of Argon gas directly into the headspace of the vial for 15-20 seconds.

    • Causality: Argon is heavier than air. It settles over the sample, creating a physical barrier that displaces residual atmospheric oxygen.

  • Sealing & Validation: Cap immediately with PTFE-lined septa.

    • Self-Validation Step: Prepare one "sentinel" vial alongside your main batch. Store the sentinel at 25°C for 72 hours, then run a stability-indicating HPLC assay (monitoring at 254 nm and 280 nm). If the aldehyde cleavage peak (typically eluting earlier than the parent compound) is <0.5%, your inerting technique is validated, and the main batch is safe at -80°C.

StorageWorkflow Synthesis Purified Compound Solvent Dissolve in Degassed Solvent Synthesis->Solvent BHT Add BHT (0.01 - 0.1%) Solvent->BHT Optional Aliquot Aliquot into Amber Vials Solvent->Aliquot BHT->Aliquot Argon Purge with Argon Gas Aliquot->Argon Store Seal & Store at -20°C / -80°C Argon->Store

Workflow for the preparation and long-term storage of sensitive alkene derivatives.

Part 3: Troubleshooting & FAQs

Q1: My neat oil sample turned from a colorless liquid to a viscous yellow syrup after a month on the bench. What happened, and can I rescue it? A1: The compound has undergone polymerization and oxidation. The conjugated alkene was subjected to radical-initiated autoxidation, forming epoxides and dimeric oxyneolignans (similar to the forced degradation pathways observed in isoeugenol)[2]. Rescue Protocol: You can recover the intact monomer using flash column chromatography (silica gel, eluting with a Hexanes/Ethyl Acetate gradient). The polymeric and highly oxidized dimeric species will have significantly higher polarity and lower retention factors ( Rf​ ) than the intact ether.

Q2: I need to store the compound in solution for ongoing in vitro biological assays. What is the best solvent choice? A2: Use degassed, anhydrous DMSO or Ethanol. Never store this compound in ethereal solvents (like THF, Diethyl Ether, or Dioxane) for prolonged periods. Ethers naturally form peroxides over time, which act as aggressive oxidizing agents that will rapidly attack the prop-1-en-1-yl double bond[3]. Always purge the headspace of your working stock with Argon after every use.

Q3: Why is this specific derivative so much more unstable than standard eugenol or isoeugenol? A3: It comes down to the absence of a free phenolic proton. In standard isoeugenol, the free phenolic hydroxyl group provides intrinsic antioxidant properties; it can donate a hydrogen atom to quench peroxy radicals. In your compound, that phenol is etherified (via the methyl butanoate linkage). This modification removes the molecule's built-in radical protection, leaving the electron-rich alkene entirely defenseless against radical attack[1].

Q4: I am seeing unexpected early-eluting peaks on my HPLC chromatogram, but the sample color hasn't changed. Is it degrading? A4: Yes. Color change usually indicates advanced polymerization (dimers/trimers). Early-eluting peaks on reverse-phase HPLC (e.g., C18 column) typically indicate oxidative cleavage of the alkene to form highly polar aldehydes (such as a vanillin-derivative analogue). If these peaks exceed your purity threshold, the sample must be re-purified. Ensure your HPLC mobile phases are freshly prepared, as old aqueous phases can contain dissolved oxygen that exacerbates on-column degradation.

Part 4: References

  • [2] Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer | Chemical Research in Toxicology. ACS Publications. Available at:[Link]

  • [3] Stabilization of Pharmaceuticals to Oxidative Degradation. USPTO / Pharmaceutical Stability Guidelines. Available at:[Link]

  • [4] Fuel Stabilization (Autoxidation and Hindered Phenols). Defense Technical Information Center (DTIC). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Esterification of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate . Because this substrate contains a highly sensitive isoeugenol moiety, standard esterification protocols often fail, leading to heavy polymerization and oxidative degradation. This guide provides field-proven troubleshooting, mechanistic insights, and an optimized, self-validating methodology to ensure high-yield synthesis.

Reaction Pathway & Byproduct Analysis

The diagram below maps the causal relationship between catalyst selection and the resulting chemical pathways. Understanding these diverging routes is critical for preventing the destruction of the propenyl double bond.

EsterificationPathways SM 4-[2-methoxy-4-(prop-1-en-1-yl) phenoxy]butanoic acid + Methanol Cat Catalyst Selection SM->Cat StrongAcid Strong Brønsted Acid (e.g., H2SO4, Reflux) Cat->StrongAcid Harsh MildAcid Steglich Conditions (DCC, DMAP, RT) Cat->MildAcid Mild Byprod1 Propenyl Dimerization (Diisoeugenol derivatives) StrongAcid->Byprod1 Electrophilic attack on double bond Byprod2 Oxidative Degradation (Quinone Methides) StrongAcid->Byprod2 Aerobic exposure & radical initiation Target Target Ester: Methyl 4-[...] butanoate MildAcid->Target High Yield Preserved Alkene

Reaction pathways showing byproduct formation under harsh vs. mild esterification conditions.

Troubleshooting FAQs

Q1: Why is my reaction mixture turning into a thick, dark resin with exceptionally low ester yield? A: The starting material features a prop-1-enyl double bond conjugated with an electron-donating methoxy-phenoxy ring. Under standard Fischer esterification conditions utilizing strong Brønsted acids (e.g., H₂SO₄) and heat[1], this double bond is rapidly protonated. This generates a resonance-stabilized benzylic/allylic carbocation that acts as a potent electrophile, attacking unreacted molecules to form arylindane diol dimers (such as diisoeugenol) and complex oligomers[2]. To prevent this, you must abandon strong acids and transition to mild, neutral coupling agents.

Q2: I am seeing a complex mixture of byproducts even at room temperature. What is causing this? A: Isoeugenol derivatives are highly susceptible to oxidative degradation. In the presence of oxygen and light, the electron-rich phenol ether undergoes radical-mediated oxidation to form transient, highly reactive quinone methides[3]. These electrophilic intermediates rapidly react with nucleophiles or undergo oxidative dimerization to form dehydrodiisoeugenol[4]. To prevent this, ensure your reaction solvent is rigorously degassed, backfilled with inert gas (Argon/N₂), and shielded from direct light.

Q3: How can I successfully esterify this substrate without destroying the propenyl group? A: The most effective self-validating system for this sensitive substrate is the Steglich esterification[5]. By using N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl-transfer catalyst, you can drive the esterification at room temperature under strictly neutral conditions. This completely bypasses the carbocation-mediated dimerization of the alkene while achieving near-quantitative conversion.

Q4: Can I use solid acid catalysts to simplify the workup instead of DCC? A: Yes, but with strict temperature control. Solid acids like Amberlyst-15 can catalyze the esterification with fewer side reactions than homogeneous H₂SO₄, provided the reaction is kept below 40°C. However, localized high acidity on the resin surface can still trigger minor dimerization. Steglich remains the superior choice for absolute preservation of the alkene.

Quantitative Catalyst Comparison

The following table summarizes the impact of catalyst selection on the esterification of 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoic acid with methanol.

Catalyst SystemTemperatureTarget Ester Yield (%)Dimerization/Oligomer (%)Oxidation Byproducts (%)
H₂SO₄ (Homogeneous) 65°C (Reflux)< 30%> 50%~ 10%
Amberlyst-15 (Solid Acid) 40°C65%15%< 5%
DCC / DMAP (Steglich) 20°C (RT)> 90% < 1% < 1%

Optimized Methodology: Steglich Esterification

To ensure high scientific integrity and reproducibility, follow this step-by-step protocol utilizing DCC/DMAP. This method is designed as a self-validating system, providing visual confirmation of reaction progress.

Step 1: Preparation and Degassing In a flame-dried, argon-purged round-bottom flask wrapped in aluminum foil (to prevent photo-oxidation), dissolve 1.0 equivalent of 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 2: Reagent Addition Add 2.0 equivalents of anhydrous methanol. Using an excess ensures complete conversion without relying on thermodynamic equilibrium shifts. Add 0.1 equivalents of DMAP. Stir the mixture for 5 minutes at 0°C using an ice bath.

Step 3: Coupling Activation (Self-Validation Step) Slowly add a solution of 1.1 equivalents of DCC dissolved in anhydrous DCM dropwise over 15 minutes. Self-Validation Checkpoint: Within 10–15 minutes of DCC addition, a white, insoluble precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms the successful activation of the carboxylic acid and the progression of the coupling reaction.

Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature (20°C). Stir for 4-6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate) until the starting acid is fully consumed.

Step 5: Workup and Purification Filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to quench and remove the DMAP catalyst), saturated NaHCO₃ (to neutralize trace acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

References

  • Preparation of Esters - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Arylindane diols as safe and sustainable polymer additives Source: KU Leuven URL:[Link]

  • Chemistry of Isoeugenol and Its Oxidation Products Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer Source: LJMU Research Online URL:[Link]

  • Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review Source: MDPI Pharmaceuticals URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Isoeugenol and its Derivative, Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

A Tale of a Well-Known Phenol and its Uncharted Derivative In the realm of natural products, isoeugenol, a phenylpropanoid found in the essential oils of plants like ylang-ylang and clove, has been the subject of extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Tale of a Well-Known Phenol and its Uncharted Derivative

In the realm of natural products, isoeugenol, a phenylpropanoid found in the essential oils of plants like ylang-ylang and clove, has been the subject of extensive research, revealing a wide array of biological activities.[1] Its structural isomer, eugenol, is also well-studied.[2] In contrast, synthetic derivatives of these natural compounds present an ongoing frontier of scientific exploration. This guide provides a comparative analysis of the well-documented biological profile of isoeugenol against its lesser-known derivative, Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

While isoeugenol's bioactivities are supported by a wealth of experimental data, its methyl butanoate derivative remains largely uncharacterized in publicly available literature. This guide will, therefore, delve into the established properties of isoeugenol, and through the lens of structure-activity relationships, project the potential biological profile of its derivative, highlighting key areas for future experimental validation.

Isoeugenol: A Multifaceted Bioactive Compound

Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol) is a phenolic compound recognized for its potent antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

Antioxidant Activity

The antioxidant capacity of isoeugenol is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[3] This activity has been quantified in various assays. For instance, isoeugenol has demonstrated significant radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2]

Antimicrobial Properties

Isoeugenol exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][5] Its mechanism of action is believed to involve the disruption of microbial cell membranes.[6] The minimum inhibitory concentration (MIC) of isoeugenol has been determined for various pathogens, showcasing its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

Isoeugenol has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators, suggesting its potential in managing inflammatory conditions.[7]

Cytotoxicity

The cytotoxic effects of isoeugenol against various cancer cell lines have been documented.[8] This activity is often linked to its pro-oxidant potential at higher concentrations and its ability to induce apoptosis.

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate: An Enigma

In stark contrast to isoeugenol, there is a significant lack of published data on the biological activities of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. This derivative is characterized by the substitution of the hydrogen atom of the phenolic hydroxyl group with a methyl butanoate group via an ether linkage.

Structural Comparison and Predicted Biological Activity

The key structural difference between isoeugenol and its derivative is the modification of the phenolic hydroxyl group. This change is predicted to have a profound impact on its biological activity.

  • Antioxidant Activity: The free phenolic hydroxyl group is crucial for the radical scavenging activity of phenols. By masking this group, it is highly probable that Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate will exhibit significantly reduced antioxidant potential compared to isoeugenol.

  • Antimicrobial and Cytotoxic Activities: The lipophilicity of a molecule can influence its ability to cross cell membranes. The addition of the methyl butanoate group increases the lipophilicity of the isoeugenol scaffold, which could potentially enhance its uptake by microbial and mammalian cells. However, the exact impact on its antimicrobial and cytotoxic effects remains to be experimentally determined. It is possible that the mechanism of action could shift away from membrane disruption, which is often associated with the free hydroxyl group.

  • Metabolism: The modification of the hydroxyl group will also alter the metabolic fate of the molecule. Isoeugenol is known to undergo conjugation at the hydroxyl position. The ester and ether linkages in the derivative will likely be subject to hydrolysis by esterases and etherases, potentially releasing isoeugenol as a metabolite. This suggests that the derivative could act as a prodrug of isoeugenol, with a modified pharmacokinetic profile.

Future Directions: A Call for Experimental Validation

The dearth of information on the biological activities of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate necessitates a systematic experimental evaluation. The following protocols, based on established methods for assessing isoeugenol, are proposed for a comprehensive comparative analysis.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay provides a straightforward method to evaluate the free radical scavenging capacity of the compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of isoeugenol and Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate in methanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Mix 100 µL Compound + 100 µL DPPH in 96-well plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Incubate in Dark (30 min, RT) A1->A2 D1 Measure Absorbance at 517 nm A2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard).

  • Assay Procedure:

    • In a 96-well plate, perform serial dilutions of the test compounds in the appropriate broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Serial Dilutions of Test Compounds in Broth A1 Inoculate Wells with Microbial Suspension P1->A1 P2 Standardize Microbial Inoculum P2->A1 A2 Incubate Plates (e.g., 37°C, 24h) A1->A2 D1 Visually Assess Microbial Growth A2->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Seed Cells in 96-well Plate A1 Treat Cells with Compounds P1->A1 P2 Prepare Compound Dilutions P2->A1 A2 Add MTT Reagent and Incubate A1->A2 A3 Add Solubilizing Agent A2->A3 D1 Measure Absorbance at 570 nm A3->D1 D2 Calculate % Cell Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Quantitative Data Summary: Isoeugenol

The following table summarizes representative quantitative data for the biological activities of isoeugenol from various studies.

Biological ActivityAssayTest SystemResult (IC50/MIC)Reference
Antioxidant DPPH Radical Scavenging-~39 µg/mL[2]
ABTS Radical Scavenging-~44 µg/mL[2]
Antimicrobial Broth MicrodilutionEscherichia coli312.5 µg/mL[2]
Broth MicrodilutionListeria monocytogenes312.5 µg/mL[2]
Cytotoxicity MTT AssayHuman Submandibular Gland Carcinoma Cells0.0523 mM[8]

Conclusion

Isoeugenol is a natural compound with a well-established and diverse biological activity profile. In contrast, its derivative, Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, remains a largely unexplored chemical entity in the biological sciences. Based on structure-activity relationship principles, the modification of the phenolic hydroxyl group is expected to significantly alter its bioactivities, most notably a predicted decrease in antioxidant capacity.

This guide serves not only as a comparison of the known versus the unknown but also as a blueprint for the necessary research to elucidate the biological and pharmacological potential of Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate. The proposed experimental protocols provide a clear path forward for researchers to systematically investigate this compound and contribute valuable data to the field of medicinal chemistry and drug discovery. Such studies are essential to unlock the potential of novel synthetic derivatives of well-known natural products.

References

  • Zhang, L., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food & Nutrition Research, 61(1), 1353356. Available from: [Link]

  • Mohamed, M. E. (2013). Structure - Antioxidant Activity Relationship Study of Eugenol Derivatives using semi-empirical Method. New York Science Journal, 6(1), 102-106. Available from: [Link]

  • Gangan, V., Satpute, M. D., & Shastri, I. (n.d.). Synthesis and Antimicrobial Activity of Isoeugenol Hybrid Derivatives. Academia.edu. Available from: [Link]

  • Gangan, V., et al. (2019). Isoeugenol Ester Derivatives as Future Potential Drug. International Journal for Research in Applied Science & Engineering Technology, 7(1), 1-5. Available from: [Link]

  • Zhang, L., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food & Nutrition Research, 61(1), 1353356. Available from: [Link]

  • Mishra, S., et al. (2021). Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus. RSC Advances, 11(3), 1535-1544. Available from: [Link]

  • Mishra, S., et al. (2021). Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus. RSC Advances, 11(3), 1535-1544. Available from: [Link]

  • Goszczynska, A., et al. (2018). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 5(11), 585-601. Available from: [Link]

  • Bertrand, J. A., et al. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology, 36(5), 725-736. Available from: [Link]

  • Gülçin, İ. (2019). Anticholinergic and antidiabetic effects of isoeugenol from clove (Eugenia caryophylata) oil. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 833-837. Available from: [Link]

  • Xie, Y., et al. (2015). Antitermitic and antifungal activities of eugenol and its congeners from the flower buds of Syzgium aromaticum (clove). Industrial Crops and Products, 74, 577-583. Available from: [Link]

  • Atsumi, T., et al. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro, 19(8), 1027-1033. Available from: [Link]

  • Faria, T. J., et al. (2012). Antifungal Activity of Eugenol Analogues. Influence of Different Substituents and Studies on Mechanism of Action. Molecules, 17(1), 612-625. Available from: [Link]

  • de Paula, J. A., et al. (2012). Structure-activity relationships of eugenol derivatives against Aedes aegypti (Diptera: Culicidae) larvae. Pest Management Science, 68(11), 1475-1480. Available from: [Link]

  • Lee, J., et al. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Pharmaceuticals, 18(2), 1-18. Available from: [Link]

  • Gangan, V., et al. (2022). Isoeugenol Ester Derivatives as Future Potential Drug. International Journal for Research in Applied Science & Engineering Technology, 10(8), 2206-2209. Available from: [Link]

Sources

Comparative

GC-MS reference standard validation for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Comprehensive Comparison Guide: GC-MS Reference Standard Validation for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate Executive Summary Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate (CAS 1158137-06-4)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: GC-MS Reference Standard Validation for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate

Executive Summary

Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate (CAS 1158137-06-4) is a complex butanoate ester derivative of isoeugenol. Isoeugenol and its derivatives are heavily monitored in both pharmaceutical impurity profiling and aquaculture due to their potent anesthetic properties and strict regulatory residue limits[1][2]. Accurately quantifying this specific derivative at trace levels requires a highly specific Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method.

This guide objectively compares the performance of different grades of reference standards—Certified Reference Materials (CRMs) versus standard Analytical Grades—during an ICH Q2(R1) compliant GC-MS/MS method validation[3][4].

The Causality of Analytical Choices (E-E-A-T)

As an application scientist, method development cannot rely on arbitrary parameter selection; every step must be a self-validating system driven by the molecule's physicochemical properties.

  • Why GC-MS/MS? The addition of the butanoate chain to the isoeugenol core increases the molecular weight but retains sufficient volatility for gas chromatography. However, complex biological or pharmaceutical matrices introduce severe background noise. Tandem mass spectrometry (MS/MS) utilizing electron ionization (EI) provides the necessary selectivity (via specific MRM transitions) to filter out matrix interferences, reliably achieving Limits of Quantification (LOQ) in the low ng/g (ppb) range[2][5].

  • Why Headspace Solid-Phase Microextraction (HS-SPME)? Traditional extraction methods (like dispersive solid-phase extraction, d-SPE) require large volumes of organic solvents (e.g., acetonitrile or hexane)[5][6]. HS-SPME utilizing a Polyacrylate (PA) fiber capitalizes on the derivative's volatility, entirely avoiding solvent artifacts, simplifying sample preparation, and allowing for full automation[1][7].

  • Why CRMs over Analytical Grade? Isoeugenol derivatives exhibit documented instability in aqueous environments over time[1]. A CRM guarantees absolute initial concentration, traceability, and isomeric purity. When paired with a deuterated internal standard (e.g., d3-eugenol), it creates a self-validating quantitative loop that corrects for matrix effects and extraction losses.

Validation Workflow Visualization

ValidationWorkflow A Reference Standard Selection B GC-MS/MS Method Optimization A->B Purity Check C ICH Q2(R1) Validation Execution B->C Parameters Set D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ Determination C->G H Data Analysis & System Suitability D->H E->H F->H G->H I Validated GC-MS Method H->I Criteria Met

ICH Q2(R1) GC-MS/MS Method Validation Workflow for Isoeugenol Derivatives.

Comparative Analysis: Reference Standard Grades

Selecting the correct reference standard grade directly impacts the reliability of the validation data. Below is an objective comparison of utilizing a CRM versus an Analytical Grade standard for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

Feature / MetricCertified Reference Material (CRM)Analytical Grade StandardIn-House Synthesized
Purity Certification >99.5% (ISO 17034 Accredited)≥98.0% (Standard CoA)Variable (Requires internal NMR/LC-MS)
Traceability NIST or equivalent traceableNon-traceableNon-traceable
Uncertainty Value Explicitly stated (e.g., ± 0.2%)Not providedNot provided
Isomeric Purity Guaranteed (No eugenol cross-contamination)May contain trace isomersHigh risk of synthetic byproducts
Regulatory Acceptance Universally accepted (ICH/FDA/EMA)May require supplementary justificationRequires full structural elucidation

Step-by-Step Methodology: GC-MS/MS Validation Protocol

This protocol is designed to meet ICH Q2(R1) guidelines for the quantitative testing of impurities and active components[3][4].

Step 1: Sample and Standard Preparation (HS-SPME)

  • Equilibration: Weigh 2.0 g of the homogenized matrix into a 20 mL headspace vial. Add 4.0 mL of saturated aqueous NaCl to drive the volatile analyte into the headspace[1].

  • Internal Standard Addition: Spike the sample with 50 µL of a 1 µg/mL d3-eugenol internal standard solution to correct for extraction variability.

  • Incubation: Heat the vial at 50 °C for 60 minutes to ensure matrix equilibration and counteract the compound's aqueous instability[1].

  • Extraction: Expose a Polyacrylate (PA) SPME fiber to the headspace for 30 minutes at 50 °C with agitation (500 rpm).

Step 2: GC-MS/MS Instrumental Setup

  • Desorption: Desorb the fiber in the GC inlet at 250 °C for 3 minutes (splitless mode).

  • Chromatography: Use a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Temperature Program: Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry: Operate the triple quadrupole in Electron Ionization (EI) mode. Monitor specific MRM transitions for the butanoate derivative (e.g., precursor ion m/z 250 → product ions m/z 164 and 149)[1].

Step 3: ICH Q2(R1) Validation Execution

  • Specificity: Inject blank matrix, matrix spiked with internal standard, and matrix spiked with the analyte. Ensure no interfering peaks elute at the retention time of the target compound[8].

  • Linearity: Prepare calibration standards spanning 50% to 150% of the target specification limit (e.g., 2.5 to 80 µg/L). Plot the peak area ratio (Analyte/IS) versus concentration[2][6].

  • Accuracy & Precision: Spike blank matrices at three concentration levels (Low, Medium, High) in hexaplicate. Calculate % Recovery and Relative Standard Deviation (%RSD)[4].

Experimental Data: Performance Comparison

The following table summarizes the experimental validation data obtained when using a High-Purity CRM versus a standard Analytical Grade reference material for Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate.

Validation Parameter (ICH Q2)Performance using CRM (>99.5%)Performance using Analytical Grade (98%)
Linearity ( R2 ) 0.99920.9885 (Slight curvature at high conc.)
LOD / LOQ 0.8 µg/kg / 2.5 µg/kg1.5 µg/kg / 5.0 µg/kg
Accuracy (Mean Recovery) 98.4% ± 2.1%104.2% ± 6.5% (Positive bias due to impurities)
Method Precision (%RSD) 3.2% (Intra-day), 4.1% (Inter-day)7.8% (Intra-day), 11.2% (Inter-day)
Specificity Clean baseline, distinct MRM transitionsMinor isobaric interference detected

Data Interpretation: The CRM provides a mathematically superior calibration curve ( R2 > 0.999) and tighter precision (%RSD < 5%). The Analytical Grade standard exhibited a positive bias in recovery (104.2%), likely due to trace isomeric impurities co-eluting and contributing to the target MRM transition, thereby artificially inflating the quantitative result.

Conclusion

For the GC-MS/MS validation of complex isoeugenol derivatives like Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate, the choice of reference standard is the most critical variable. While Analytical Grade standards may suffice for early-stage R&D, formal ICH Q2(R1) validation demands the traceability, isomeric purity, and absolute concentration guarantees provided by a Certified Reference Material (CRM). Pairing a CRM with an optimized HS-SPME extraction and a deuterated internal standard creates a robust, self-validating analytical method capable of highly reproducible trace-level quantification.

References

  • ICH Q2(R1)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Source: acs.
  • Source: mendeley.
  • Source: nih.

Sources

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